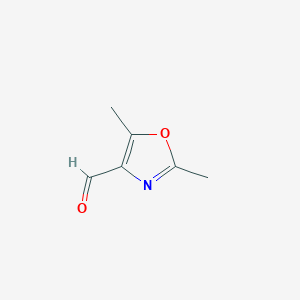

2,5-Dimethyloxazole-4-carbaldehyde

Beschreibung

Historical Trajectories in Oxazole (B20620) Synthesis and Reactivity Research

The chemistry of oxazoles has a rich history, with the first synthesis of a derivative dating back to the late 19th century. ijpsonline.com Over the decades, several named reactions have become cornerstone methods for the construction of the oxazole ring, each offering a unique pathway to differently substituted products. These foundational methods established the groundwork for the synthesis of a vast array of oxazole-containing molecules.

One of the earliest and most versatile methods is the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent like sulfuric acid or phosphorus pentoxide, to yield 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. wikipedia.orgpharmaguideline.comacs.org

Another classic method is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. ijpsonline.comwikipedia.orgdbpedia.org This synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inwikipedia.org The reaction proceeds through a dehydration mechanism under mild conditions. wikipedia.org

More contemporary methods have also significantly impacted the field. The van Leusen oxazole synthesis , developed in 1972, provides a powerful route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and broad applicability in constructing complex molecules. mdpi.comnih.gov

| Synthesis Method | Year Discovered | Description | Reactants |

| Fischer Oxazole Synthesis | 1896 | A dehydration reaction that forms 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org | Cyanohydrin and an aldehyde, catalyzed by anhydrous hydrochloric acid. cutm.ac.inwikipedia.org |

| Robinson-Gabriel Synthesis | 1909-1910 | An intramolecular cyclodehydration reaction to form substituted oxazoles. wikipedia.orgsynarchive.com | 2-Acylamino-ketone, catalyzed by a dehydrating agent like H₂SO₄. pharmaguideline.comacs.org |

| van Leusen Oxazole Synthesis | 1972 | A one-pot reaction that forms 5-substituted oxazoles under mild conditions. mdpi.comnih.gov | Aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.org |

The Oxazole Scaffold in Modern Chemical Science: A Research Perspective

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry. sciforum.net Its structure is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netnih.gov The nitrogen and oxygen atoms in the ring can participate in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors, leading to potent pharmacological effects. tandfonline.comrsc.org

The structural and chemical diversity of oxazole-based molecules has made them a prime skeleton for drug discovery. nih.gov Derivatives have been developed and investigated for a vast range of therapeutic applications, including:

Antimicrobial Activity : Many oxazole derivatives show potent activity against various bacterial and fungal strains. d-nb.infoiajps.comderpharmachemica.com

Anticancer Activity : The oxazole nucleus is a core component of various compounds evaluated as anticancer agents, targeting a range of cancer cell lines. researchgate.netmuseonaturalistico.it

Anti-inflammatory Properties : Certain substituted oxazoles have demonstrated significant anti-inflammatory effects. tandfonline.com

Antitubercular and Antiviral Effects : The scaffold is also found in molecules with activity against tuberculosis and various viruses. derpharmachemica.comscispace.com

The versatility of the oxazole ring, which offers three positions for chemical substitution, allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. researchgate.net This flexibility makes the oxazole scaffold an attractive starting point for the rational design of new and effective therapeutic agents. nih.gov

Positioning of 2,5-Dimethyloxazole-4-carbaldehyde within Oxazole Derivatives Research

Within the broad family of oxazole derivatives, This compound is positioned as a key synthetic intermediate or building block. Its value in research stems from the combination of a stable, substituted oxazole core with a chemically reactive aldehyde functional group at the C4 position. While the 2,5-dimethyl substitution pattern provides a defined and stable heterocyclic base, the aldehyde group serves as a versatile handle for a wide array of chemical transformations.

The presence of the aldehyde allows this compound to participate in numerous carbon-carbon bond-forming reactions, enabling its incorporation into larger, more complex molecular architectures. Such reactions include Wittig couplings, aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid. This reactivity is crucial for synthetic chemists aiming to build novel compounds with potential biological activity.

The strategic importance of such functionalized oxazoles is highlighted by the use of similar compounds in complex synthesis. For instance, the related compound 2-methyloxazole-4-carboxaldehyde has been utilized as a critical building block in the synthesis of phorboxazole A, a potent cytostatic marine natural product. researchgate.net This demonstrates the role of oxazole aldehydes as valuable precursors for creating molecules with significant biological properties. Therefore, this compound is not typically an end-product in research but rather a valuable starting material, enabling the exploration of new chemical space in the ongoing quest for novel therapeutic agents and other functional molecules.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 92901-88-7 |

| Isomeric SMILES | CC1=C(N=C(O1)C)C=O |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYKOGIEABSYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428717 | |

| Record name | 2,5-Dimethyloxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92901-88-7 | |

| Record name | 2,5-Dimethyloxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dimethyloxazole 4 Carbaldehyde and Analogous Systems

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a fundamental step in the synthesis of a vast array of heterocyclic compounds. Over the years, several named reactions have become the cornerstones of oxazole synthesis, each with its own set of advantages and substrate scope. These classical methods, along with their modern adaptations, provide a versatile toolkit for chemists.

Robinson-Gabriel Cyclodehydration Pathways

The Robinson-Gabriel synthesis is a robust and long-standing method for the formation of oxazoles. This reaction involves the intramolecular cyclodehydration of 2-acylamino ketones, typically promoted by strong acids or dehydrating agents like sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. nih.govresearchgate.netresearchgate.net The starting 2-acylamino ketones can be readily prepared, for instance, through the Dakin-West reaction. nih.gov

The general mechanism proceeds via the enolization of the ketone, followed by a nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. Subsequent dehydration of the resulting oxazoline (B21484) intermediate yields the aromatic oxazole ring. The versatility of this method allows for the synthesis of a variety of 2,5-di- and 2,4,5-trisubstituted oxazoles. uni.lu Modern modifications of the Robinson-Gabriel synthesis have expanded its applicability, including solid-phase syntheses for the generation of oxazole-based peptide libraries. uni.lu

| Starting Material | Reagents | Product | Reference |

| 2-Acylamino ketone | H₂SO₄, PCl₅, POCl₃ | 2,5-Disubstituted oxazole | researchgate.net |

| Dipeptides on solid support | Dess-Martin periodinane, PPh₃, I₂, Et₃N | 1,3-Oxazole-based peptides | nih.gov |

Fischer Oxazole Synthesis Modulations

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. nih.govorgsyn.org This dehydration reaction typically employs aromatic aldehydes and their corresponding cyanohydrins. nih.gov

The mechanism is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a cyclization and subsequent dehydration to furnish the oxazole ring. nih.gov While traditionally used for diaryloxazoles, the scope of the Fischer synthesis has been explored with various substrates. nih.govthegoodscentscompany.com

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Aldehyde Cyanohydrin | Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazole | nih.govorgsyn.org |

| Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | Anhydrous HCl | 2-(4-Bromophenyl)-5-phenyloxazole | nih.gov |

Van Leusen Oxazole Synthesis and its Adaptations for Carbaldehydes

The Van Leusen oxazole synthesis, developed in 1972, is a highly efficient method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpcbs.comorganic-chemistry.orgcambridge.org This reaction is particularly valuable for the synthesis of 5-substituted oxazoles under mild, basic conditions, often using potassium carbonate in methanol. ijpcbs.comorganic-chemistry.org

The reaction proceeds through a [3+2] cycloaddition. The deprotonated TosMIC attacks the aldehyde, and the resulting intermediate undergoes cyclization to form an oxazoline. Elimination of p-toluenesulfinic acid from the oxazoline intermediate leads to the formation of the 5-substituted oxazole. organic-chemistry.orgcambridge.org A significant advantage of the Van Leusen synthesis is its direct use of aldehydes, making it adaptable for the preparation of oxazole carbaldehydes by employing a protected aldehyde functionality in the starting material or through post-synthetic modification. When an aldimine is used instead of an aldehyde, this reaction can be adapted to produce imidazoles. wikipedia.org

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol | 5-Substituted oxazole | ijpcbs.comorganic-chemistry.org |

| Aldimine | Tosylmethyl isocyanide (TosMIC) | Base | Imidazole | wikipedia.org |

Targeted Synthesis of 2,5-Dimethyloxazole-4-carbaldehyde Derivatives

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the precise placement of the two methyl groups and the carbaldehyde function on the oxazole ring. This can be achieved either by constructing the ring with the desired substitution pattern already in place or by functionalizing a pre-formed 2,5-dimethyloxazole (B1606727).

Regioselective Functionalization Strategies at the 4-Position

The introduction of a formyl group at the C4 position of a pre-existing 2,5-dimethyloxazole is a highly attractive and convergent strategy. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic systems. ijpcbs.comcambridge.orgwikipedia.org Oxazoles are considered electron-rich, and thus, are suitable substrates for this reaction.

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, acts as the electrophile. organic-chemistry.orgcambridge.orgwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich C4 position of the oxazole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org The reactivity of the oxazole ring positions to electrophilic attack generally follows the order C4 > C5 > C2, which favors the desired C4-formylation.

Another approach for functionalization at the C4 position involves metalation. However, direct deprotonation of oxazoles can be challenging and sometimes leads to mixtures of isomers or ring-opening. For instance, lithiation of imidazoles, a related azole system, can lead to equilibration between different lithiated species. researchgate.netpsu.edu

Introduction of Methyl Substituents at Positions 2 and 5

The methyl groups at positions 2 and 5 can be incorporated by selecting the appropriate starting materials for one of the classical oxazole synthesis methods.

Via Robinson-Gabriel Synthesis: To obtain a 2,5-dimethyloxazole core, one would start with a 2-acetylamino-ketone bearing a methyl group. Specifically, the reaction of 3-acetamidobutan-2-one under acidic conditions would lead to the formation of 2,5-dimethyloxazole.

Via Fischer Synthesis: While less common for alkyl-substituted oxazoles, in principle, the reaction between the cyanohydrin of acetaldehyde (B116499) and acetaldehyde itself could be envisioned, although the reactivity and stability of these aliphatic starting materials under the reaction conditions might be a concern.

From other precursors: The synthesis of 2,5-disubstituted oxazoles can also be achieved through more modern methods, such as the rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes, which has been successful for diaryloxazoles. nih.gov Adapting such methods for dimethyl substitution would depend on the availability and reactivity of the corresponding aliphatic starting materials.

By combining the synthesis of the 2,5-dimethylated oxazole ring with a subsequent regioselective formylation, a clear pathway to this compound emerges.

Multi-component Reactions and Cascade Sequences for Diversification

Multi-component reactions (MCRs) and cascade sequences offer efficient pathways to complex molecules like oxazoles from simple starting materials in a single pot, which is advantageous for creating diverse molecular libraries. researchgate.net These reactions are characterized by their high atom economy and procedural simplicity. nih.gov

A notable cascade reaction for the synthesis of 2,5-disubstituted oxazoles involves a copper-catalyzed 1,3-dipolar cycloaddition of alkenes with azides, followed by a sequence of ring cleavage, migration, denitrogenation, and oxidative cyclization. nih.govrsc.org This method utilizes readily available aromatic terminal alkenes and azides with air as the oxidant under mild conditions. nih.govrsc.org Another innovative approach is the visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, which proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. rsc.org This catalyst- and additive-free method demonstrates high efficiency for producing diverse 2,4,5-trisubstituted oxazoles. rsc.org

Researchers have also developed a radical cascade strategy for the modular synthesis of oxazoles from feedstock reagents like alcohols and nitriles. researchgate.net This process involves a double C-H oxidation enabled by in situ generated imidate and acyloxy radicals, leading to regio- and chemo-selective functionalization. researchgate.net Furthermore, a superbase-promoted cascade assembly of primary amides with two molecules of acetylene (B1199291) gas in a KOH/MeOH/DMSO catalytic system has been shown to produce 2,5-dimethyloxazoles. researchgate.netresearchgate.net

Table 1: Examples of Multi-component and Cascade Reactions for Oxazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Copper-Catalyzed Cascade | Aromatic terminal alkenes, Azides | Copper catalyst, Air | 2,5-Disubstituted oxazoles |

| Photochemical Three-Component | Iodonium-phosphonium hybrid ylides, Carboxylic acids, Nitriles | Visible light | 2,4,5-Trisubstituted oxazoles |

| Radical Cascade | Alcohols, Nitriles | Radical initiator | Substituted oxazoles |

Metal-Catalyzed Syntheses of Oxazole Scaffolds

Metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing efficient and selective routes to oxazole derivatives.

Palladium catalysis is a powerful tool for constructing oxazole rings. A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones involves a palladium-catalyzed sp2 C-H activation pathway. organic-chemistry.org This reaction proceeds through sequential C-N and C-O bond formations in one step, utilizing palladium acetate (B1210297) as the catalyst. organic-chemistry.org Another strategy involves the palladium-catalyzed direct arylation of oxazoles, which offers an environmentally friendly alternative to traditional cross-coupling reactions by reducing waste. researchgate.net The direct C2- and C5-selective arylation of the oxazole core with aryl halides has also been achieved using a palladium catalyst. researchgate.net

Furthermore, an efficient protocol for assembling the oxazole skeleton from simple arenes and functionalized aliphatic nitriles has been developed. rsc.org This transformation involves a palladium-catalyzed C-H activation, carbopalladation, and a tandem annulation sequence in a one-pot, redox-neutral process. rsc.org

Table 2: Palladium-Catalyzed Reactions for Oxazole Synthesis

| Reaction Name | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| C-H Activation/Annulation | Amides and Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Sequential C-N/C-O bond formation. organic-chemistry.org |

| Direct Arylation | Oxazoles and Aryl Halides | Pd(0) with ligands | C-H bond functionalization, green conditions. researchgate.net |

Copper-Catalyzed Cycloadditions and Functionalizations

Copper catalysts offer a cost-effective and efficient alternative for oxazole synthesis. A novel route for the catalytic and regioselective synthesis of 2,5-disubstituted oxazoles involves the copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes. acs.org This method is characterized by its mild conditions and high conversion rates. acs.org Another significant development is the copper(II)-catalyzed [2+2+1] cycloaddition of internal alkynes and nitriles, which provides a robust and regioselective access to oxazole fragments. researchgate.netresearchgate.net

Copper catalysis also enables the chemodivergent synthesis of oxazoles through selective C-O or C-N cyclization, controlled by directing groups. nih.gov An efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and O₂ provides trisubstituted oxazoles through dioxygen activation and oxidative C-H bond functionalization. organic-chemistry.org

Beyond palladium and copper, other catalytic systems have emerged for oxazole synthesis. Gold-catalyzed reactions have been developed for the synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals. researchgate.net This method offers a switch in regioselectivity compared to reactions with terminal alkynes. researchgate.net Silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides presents another novel strategy for constructing the oxazole ring. rsc.org

Metal-free catalytic systems are also gaining prominence. For instance, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles under mild conditions. organic-chemistry.org

Green Chemistry Approaches in Oxazole Synthesis Research

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact.

Microwave irradiation has been successfully employed to accelerate the synthesis of oxazole derivatives. For example, the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved with high yields in significantly reduced reaction times using microwave assistance. nih.gov Copper-catalyzed multicomponent reactions to produce polysubstituted furoquinoxalines have also been efficiently carried out under microwave irradiation, demonstrating the importance of temperature and catalyst concentration for increased yield. nih.gov

Ultrasound has also emerged as an effective green tool in organic synthesis. The ultrasound-assisted one-pot synthesis of isoxazolines has been reported, highlighting good to excellent yields and shorter reaction times. nih.gov In some cases, ultrasound irradiation has been shown to enable product formation where conventional heating was unsuccessful, such as in the palladium(II)-induced cyclization of a propargylamide to form a 5-oxazolecarbaldehyde. nih.gov The use of ultrasound offers several advantages, including improved yields, easier purification, and greater energy efficiency. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Oxazoles

| Method | Conditions | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|---|

| Conventional Heating | High temperature, organic solvents | Hours to days | Variable | Higher |

| Microwave-Assisted | Controlled heating, often solvent-free | Minutes | Often higher | Lower |

Biocatalysis and Enzyme-Mediated Transformations

Enzymes, such as lipases, proteases, and transaminases, are increasingly being explored for their catalytic promiscuity in reactions beyond their native biological functions. For instance, lipases have been successfully employed in the synthesis of various heterocyclic compounds. researchgate.netrsc.org These enzymes can catalyze C-N bond formation, a key step in the assembly of imidazole-fused heterocycles, with high selectivity and in good to excellent yields (89–95%). rsc.org The reactions are typically carried out under moderate conditions, often in environmentally benign solvents like ethanol. rsc.org The proposed mechanism for such lipase-catalyzed reactions can involve the activation of carbonyl groups, facilitating nucleophilic attack and subsequent cyclization. researchgate.net

Although direct enzymatic synthesis of the oxazole ring in compounds like this compound is an area requiring further research, the existing success in synthesizing other nitrogen- and oxygen-containing heterocycles suggests a promising future for biocatalytic routes. The development of bespoke enzymes through directed evolution and protein engineering could pave the way for highly efficient and selective syntheses of substituted oxazoles.

Solvent-Free and Environmentally Benign Reaction Media

Conventional organic synthesis often relies on volatile and hazardous solvents, posing environmental and safety concerns. The shift towards solvent-free conditions and the use of environmentally benign reaction media, such as deep eutectic solvents (DESs), represents a significant advancement in green chemistry. These alternative approaches have been successfully applied to the synthesis of oxazole derivatives.

Ultrasound and microwave irradiation have emerged as effective energy sources to promote organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govijpsonline.com The combination of ultrasound with deep eutectic solvents has been reported as a particularly effective strategy for the rapid and energy-efficient synthesis of oxazoles. nih.govresearchgate.net DESs, which are mixtures of hydrogen bond donors and acceptors, are attractive alternatives to traditional solvents due to their low toxicity, biodegradability, and recyclability. nih.govresearchgate.net

A notable example of the synthesis of systems analogous to this compound involves the preparation of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes. The synthesis of these compounds provides a valuable reference for the potential application of these green methodologies to the target molecule.

Below is a data table summarizing the synthesis of analogous 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, highlighting the reaction conditions and yields.

| Product | Aryl Group (Ar) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl-5-methyl-1,3-oxazole-4-carbaldehyde | Phenyl | Condensation reaction in a suitable solvent. | Good | researchgate.net |

| 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde | 4-Chlorophenyl | Condensation reaction in a suitable solvent. | Good | researchgate.net |

| 2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde | 4-Methoxyphenyl | Condensation reaction in a suitable solvent. | Good | researchgate.net |

| 2-(4-Nitrophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde | 4-Nitrophenyl | Condensation reaction in a suitable solvent. | Good | researchgate.net |

The successful synthesis of these analogous compounds underscores the potential of applying similar methodologies to produce this compound in an efficient and environmentally responsible manner. Further research in this area is warranted to develop specific protocols for the target molecule, leveraging the promising results observed for structurally related oxazole systems.

Chemical Reactivity and Derivatization Strategies of 2,5 Dimethyloxazole 4 Carbaldehyde

Reactivity Profile of the Oxazole (B20620) Ring System in 2,5-Dimethyloxazole-4-carbaldehyde

The oxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom. numberanalytics.com This composition leads to a unique electronic distribution that influences its reactivity. The presence of the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. oxfordsciencetrove.com

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the oxazole ring is generally challenging unless the ring is substituted with electron-donating groups. pharmaguideline.comnumberanalytics.com The order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. pharmaguideline.com In the case of this compound, the presence of two electron-donating methyl groups at positions 2 and 5 would be expected to activate the ring towards electrophiles. However, the electron-withdrawing nature of the carbaldehyde group at the C4 position significantly deactivates this position. Therefore, electrophilic substitution, if it were to occur, would most likely be directed to the C5 position, though this is not a commonly reported reaction for this specific compound.

Nucleophilic Attack and Ring-Opening Reactions

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution. pharmaguideline.comnumberanalytics.com The most electron-deficient carbon atom, and thus the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.combrainly.in However, in this compound, the C2 position is substituted with a methyl group, which may sterically hinder nucleophilic attack.

In many instances, nucleophilic attack on an oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com For example, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide (B127407). pharmaguideline.com Strong bases can cause deprotonation, particularly at the C2 position if unsubstituted, which can lead to ring-opening to form an isonitrile. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can participate as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.comwikipedia.org This reactivity is a key method for the synthesis of pyridines and other complex heterocyclic systems. wikipedia.orgthieme-connect.com The cycloaddition of oxazoles with dienophiles, such as alkenes and alkynes, typically forms a bicyclic intermediate that can then rearrange to the final product. wikipedia.orgresearchgate.net The presence of electron-donating substituents on the oxazole ring facilitates these reactions. pharmaguideline.com In the context of this compound, the two methyl groups would enhance its diene character. The reaction can be further facilitated by the addition of a Lewis acid or by N-alkylation of the oxazole. acs.orgacs.orgnih.gov

Table 1: Reactivity of the Oxazole Ring

| Reaction Type | Preferred Position(s) | Influence of Substituents on this compound |

| Electrophilic Aromatic Substitution | C5 > C4 > C2 pharmaguideline.com | Methyl groups at C2 and C5 are activating; carbaldehyde at C4 is deactivating. |

| Nucleophilic Attack | C2 pharmaguideline.combrainly.in | Methyl group at C2 may provide steric hindrance. |

| Cycloaddition (Diels-Alder) | Acts as a diene pharmaguideline.comwikipedia.org | Methyl groups at C2 and C5 enhance diene reactivity. |

Transformations Involving the 4-Carbaldehyde Functional Group

The carbaldehyde group at the C4 position of this compound is a versatile functional handle for a variety of chemical transformations.

Carbonyl Condensation Reactions and Imine Formation

The aldehyde functionality readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. researchgate.netmdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. mdpi.com The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. nih.gov These imine derivatives can then be used in further synthetic transformations, such as cycloaddition reactions. researchgate.net

Reduction and Oxidation Pathways

The carbaldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid. The reduction of the aldehyde to the corresponding alcohol, (2,5-dimethyloxazol-4-yl)methanol, can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Conversely, the aldehyde can be oxidized to 2,5-dimethyloxazole-4-carboxylic acid. A study has reported the oxidation of a similar compound, 2-phenyloxazole-4-carbaldehyde, to the corresponding carboxylic acid. researchgate.net Various oxidizing agents can be employed for this transformation.

Table 2: Transformations of the 4-Carbaldehyde Group

| Reaction Type | Reagent(s) | Product |

| Imine Formation | Primary Amine (R-NH2) | 2,5-Dimethyl-4-(iminomethyl)oxazole |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | (2,5-Dimethyloxazol-4-yl)methanol |

| Oxidation | Oxidizing agents | 2,5-Dimethyloxazole-4-carboxylic acid |

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in this compound is a primary site for nucleophilic attack. The electron-withdrawing nature of the oxygen and nitrogen atoms in the oxazole ring can enhance the electrophilicity of the aldehyde carbon, making it susceptible to a variety of nucleophilic addition reactions. These reactions are fundamental for the derivatization of this molecule.

Common nucleophilic addition reactions that this compound is expected to undergo include:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols, where 'R' is an alkyl or aryl group. This provides a versatile method for introducing a wide range of substituents.

Wittig Reaction: The aldehyde can be converted to an alkene by reacting with a phosphonium (B103445) ylide (a Wittig reagent). This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex unsaturated systems.

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted into a new secondary or tertiary amine, respectively. This is a key strategy for incorporating the oxazole core into larger, nitrogen-containing molecules.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond results in the formation of a cyanohydrin. This introduces both a hydroxyl group and a nitrile group, which can be further manipulated synthetically.

Table 1: Examples of Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Organometallic Reagent | Phenylmagnesium bromide | Secondary alcohol |

| Phosphorus Ylide | (Triphenylphosphoranylidene)methane | Alkene |

| Amine | Benzylamine | Secondary amine |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

This compound as a Versatile Building Block in Complex Molecule Synthesis

The presence of both the oxazole ring and the aldehyde functional group makes this compound a valuable synthon for the construction of more elaborate molecular architectures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions is central to its utility.

Construction of Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a convenient handle for annulation reactions, leading to the formation of fused heterocyclic systems. These reactions often involve condensation with a difunctional reagent, where one functional group reacts with the aldehyde and the other reacts with a different part of the molecule, often after a subsequent transformation.

For instance, condensation of the aldehyde with a compound containing an active methylene (B1212753) group and a nucleophilic group (e.g., a B-ketoester or a malononitrile (B47326) derivative) can initiate a cascade of reactions leading to the formation of a new ring fused to the oxazole core. The specific nature of the resulting fused system depends on the chosen reaction partner and conditions. Such strategies are crucial in the synthesis of novel scaffolds for various applications, including medicinal chemistry and materials science.

Synthesis of Conjugated Polymers and Advanced Materials Precursors

The oxazole ring is an aromatic heterocycle that can be incorporated into conjugated systems. mdpi.com The aldehyde group of this compound provides a reactive site for polymerization reactions. For example, through reactions like the Wittig reaction or Knoevenagel condensation, the aldehyde can be linked to other aromatic or heteroaromatic units to create extended π-conjugated systems.

These conjugated polymers containing oxazole units are of interest for their potential electronic and optical properties. mdpi.com The incorporation of the 2,5-dimethyloxazole (B1606727) moiety can influence properties such as solubility, charge transport characteristics, and luminescence. The resulting materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Development of Oxazole-Linked Ligands and Catalysts

The nitrogen atom in the oxazole ring of this compound is a potential coordination site for metal ions. By strategically modifying the molecule, particularly through reactions at the aldehyde group, it is possible to design and synthesize novel ligands for catalysis.

For example, the aldehyde can be converted into an imine or an amine through condensation and subsequent reduction. If the introduced group also contains a coordinating atom (e.g., another nitrogen or a phosphorus atom), a bidentate or tridentate ligand can be formed. These oxazole-containing ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations. The electronic properties of the oxazole ring can modulate the catalytic activity of the metal center.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Structure Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2,5-Dimethyloxazole-4-carbaldehyde. While one-dimensional ¹H and ¹³C NMR provide initial insights into the chemical environment of the protons and carbons, a complete and unambiguous assignment requires more sophisticated techniques.

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would be expected to show correlations between protons that are coupled to each other. In this molecule, long-range couplings might be observed between the aldehyde proton and the methyl protons, although these would likely be weak.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the proton signals for the two methyl groups and the aldehyde group to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For this compound, the following key correlations would be anticipated:

The aldehyde proton (CHO) would show correlations to the C4 and C5 carbons of the oxazole (B20620) ring.

The protons of the methyl group at C2 would show correlations to C2 and the nitrogen-bearing carbon of the oxazole ring.

The protons of the methyl group at C5 would show correlations to C5 and C4 of the oxazole ring.

These combined 2D NMR techniques would enable a full and confident assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~ 2.4 - 2.6 | ~ 10 - 15 |

| 5-CH₃ | ~ 2.3 - 2.5 | ~ 8 - 12 |

| 4-CHO | ~ 9.8 - 10.2 | ~ 180 - 185 |

| C2 | - | ~ 158 - 162 |

| C4 | - | ~ 125 - 130 |

| C5 | - | ~ 148 - 152 |

Note: These are estimated chemical shift ranges and would be confirmed by experimental data.

There is currently no published research on the advanced NMR applications for conformational and dynamic studies of this compound. Such studies, for instance, using Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to determine the preferred orientation of the aldehyde group relative to the oxazole ring. Temperature-dependent NMR studies could also reveal information about the rotational barrier of the aldehyde group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition and elucidating the fragmentation behavior of this compound.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₆H₇NO₂.

While specific experimental fragmentation data is not available in the literature, based on the structure, common fragmentation pathways under electron ionization (EI) can be proposed:

Loss of the aldehyde group (CHO): A significant fragmentation pathway would likely involve the cleavage of the C4-CHO bond, resulting in a stable oxazole radical cation.

Loss of a methyl radical (CH₃): Cleavage of a methyl group from either the C2 or C5 position would lead to another characteristic fragment ion.

Ring cleavage: Fragmentation of the oxazole ring itself would produce a series of smaller, characteristic ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₆H₇NO₂⁺ | 125.0477 |

| [M-CHO]⁺ | C₅H₇N⁺ | 96.0500 |

| [M-CH₃]⁺ | C₅H₄NO₂⁺ | 110.0242 |

Note: These predictions would need to be verified with experimental HRMS data.

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy provides valuable information about the electronic structure of the molecule, including the energies of electronic transitions and the extent of conjugation.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the oxazole ring and the aldehyde group will influence the position and intensity of these bands.

Currently, there are no published solvatochromism studies for this specific compound. Such studies, involving the measurement of the UV-Vis spectrum in a series of solvents with varying polarities, would be highly informative. A significant shift in the absorption maximum (λmax) with solvent polarity would indicate a change in the dipole moment of the molecule upon electronic excitation, providing insight into the nature of the excited state.

No data from X-ray Absorption (XAS) or X-ray Photoelectron (XPS) spectroscopy experiments for this compound has been reported in the scientific literature. These advanced techniques could provide detailed information about the elemental composition and the chemical states of the atoms. XPS would be able to distinguish the core-level binding energies of the carbon, nitrogen, and oxygen atoms in their different chemical environments within the molecule. XAS, particularly near the nitrogen and oxygen K-edges, would offer insights into the unoccupied molecular orbitals and the local electronic structure around these heteroatoms.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the advanced spectroscopic characterization of this compound. Despite its listing in several chemical supplier catalogs and databases, detailed experimental or computational data on its vibrational spectra, specifically Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are not available.

Vibrational spectroscopy is a cornerstone of chemical analysis, providing invaluable insights into the molecular structure, functional groups, and bonding characteristics of a compound. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "molecular fingerprint," with specific absorption bands corresponding to the vibrational frequencies of different functional groups. For this compound, one would anticipate characteristic stretching and bending vibrations for the C=O of the aldehyde, the C=N and C-O-C of the oxazole ring, and the C-H bonds of the methyl groups.

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that are often weak or absent in an FT-IR spectrum, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to clearly show vibrations of the oxazole ring and the carbon-carbon bonds.

The absence of published FT-IR and Raman data for this specific molecule prevents a detailed analysis of its functional group identification and molecular fingerprinting. Such data would be crucial for confirming its synthesis, assessing its purity, and understanding its electronic structure. While research exists for other substituted oxazoles and various heterocyclic aldehydes, this information cannot be reliably extrapolated to this compound due to the unique influence of the substituent positions on the vibrational modes of the oxazole ring.

Without experimental spectra or computational studies, a detailed discussion under the specified outline of "" cannot be provided at this time. The scientific community has yet to publish the in-depth vibrational analysis required for a comprehensive understanding of this particular compound.

Research Applications and Therapeutic Potential of Oxazole Derivatives with Emphasis on 2,5 Dimethyloxazole 4 Carbaldehyde

Medicinal Chemistry Research and Drug Discovery

The oxazole (B20620) nucleus is a versatile building block in drug design, and its derivatives have been developed to treat a variety of diseases. nih.govtandfonline.com The presence of methyl groups at the 2 and 5 positions and a reactive carbaldehyde (aldehyde) group at the 4-position makes 2,5-Dimethyloxazole-4-carbaldehyde a valuable intermediate for chemical synthesis. epo.orggoogle.comgoogle.com

Exploration of Oxazole Derivatives as Bioactive Agents (e.g., anticancer, antimicrobial)

The oxazole scaffold is a common feature in compounds with significant bioactivity. researchgate.net Researchers have synthesized and tested numerous oxazole derivatives, demonstrating their potential as both anticancer and antimicrobial agents. nih.govijrpr.com

Anticancer Activity: Oxazole derivatives have shown effectiveness against a range of cancer types, including breast, lung, and colorectal tumors. ijrpr.com Their mechanisms often involve inhibiting novel targets like STAT3 and G-quadruplexes, or inducing apoptosis by inhibiting tubulin protein. benthamscience.comresearchgate.net While direct studies on the anticancer properties of this compound are not extensively documented, its structural features make it a candidate for developing new anticancer drugs. benthamscience.comijrpr.com The aldehyde group is particularly reactive and can be used to synthesize a variety of derivatives for screening.

Antimicrobial Activity: Many oxazole derivatives exhibit potent activity against various bacterial and fungal strains. nih.govhumanjournals.com For instance, certain pyrazole-linked oxazole-5-one derivatives and multi-substituted oxazoles have demonstrated significant antibacterial effects against strains like S. aureus and E. coli. nih.govresearchgate.net The aldehyde functional group on this compound can be a key site for creating new derivatives, such as Schiff bases, which are known to possess antimicrobial properties.

| Oxazole Derivative Class | Bioactivity | Example Target Organisms/Cell Lines | Reference |

|---|---|---|---|

| Pyrazole-linked oxazole-5-ones | Antimicrobial | S. aureus, E. coli, P. aeruginosa | nih.gov |

| 1,3-Oxazole-Quinoxaline hybrids | Antimicrobial | General antimicrobial | humanjournals.com |

| 2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles | Anticancer | Leukemia, Renal, and Breast cancer cell lines | researchgate.net |

| Isoxazole (B147169)–oxazole linked hybrids | Antibacterial | E. coli, S. aureus, S. pneumoniae | mdpi.com |

Mechanism of Action Studies: Enzyme Inhibition and Receptor Modulation

The therapeutic effects of oxazole derivatives are rooted in their ability to interact with biological targets like enzymes and receptors. tandfonline.com

Enzyme Inhibition: Oxazoles have been identified as inhibitors of various enzymes crucial for disease progression. For example, some derivatives inhibit DNA topoisomerase, protein kinases, and mitochondrial enzymes in cancer cells. benthamscience.comnih.gov In the context of bacterial infections, oxazole-isoxazole hybrids have been shown to inhibit serine O-acetyltransferase, a key enzyme in bacterial metabolism. mdpi.com The aldehyde group of this compound is an electrophilic center that can readily react with nucleophilic residues (like lysine (B10760008) or cysteine) in an enzyme's active site, potentially leading to irreversible inhibition.

Receptor Modulation: Oxazole-containing compounds can also act as modulators of cellular receptors. For instance, certain oxadiazole derivatives, which share structural similarities with oxazoles, have been developed as dual orexin (B13118510) receptor antagonists for treating insomnia. wikipedia.org While specific receptor modulation by this compound has not been detailed, its structure could be modified to target specific receptors involved in various pathologies.

Structure-Activity Relationship (SAR) Elucidation for Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. ijrpr.com For the oxazole class, SAR studies have revealed that the substitution pattern on the ring is critical for its pharmacological effects. nih.govtandfonline.com

The this compound scaffold offers three key positions for modification: the C2-methyl group, the C5-methyl group, and the C4-carbaldehyde group.

C4-Position: The aldehyde at the C4 position is a versatile handle for synthetic modification. It can be converted into various functional groups (e.g., amines, alcohols, carboxylic acids) or used to link the oxazole core to other pharmacophores, significantly influencing the molecule's interaction with biological targets. nih.govresearchgate.net

C2 and C5-Positions: The methyl groups at the C2 and C5 positions also impact activity. Altering these substituents can affect the molecule's steric profile, lipophilicity, and electronic properties, which in turn influences its potency and selectivity. nih.govnih.gov

| Position on Oxazole Ring | Substituent Type | Potential Impact on Activity | Reference |

|---|---|---|---|

| C2 | Halogens, Aryl groups | Influences nucleophilic substitution and overall bioactivity. | tandfonline.comwikipedia.org |

| C4 | Carbaldehyde, Carboxylic acids, Heterocycles | Key for forming hybrids and derivatives; crucial for binding to targets. | nih.govresearchgate.net |

| C5 | Aryl groups, Electron-donating groups | Site for electrophilic substitution; modifications affect potency. | tandfonline.comwikipedia.org |

Molecular Hybridization and Prodrug Strategies

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.com The oxazole ring is an excellent scaffold for this approach. benthamscience.com For example, hybrids of oxazole and quinoxaline (B1680401) have been explored for their antimicrobial properties. humanjournals.com The aldehyde functionality of this compound is ideal for hybridization, for instance, by reacting it with hydrazides to form acylhydrazones, another class of biologically active compounds.

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve a drug's pharmacokinetic properties. The aldehyde group of this compound could be masked in a prodrug formulation, for example as an acetal, which would then be hydrolyzed in the acidic environment of the stomach or by enzymes in the body to release the active aldehyde-containing drug.

Agrochemical Research: Fungicides and Herbicides Development

The oxazole scaffold is not only important in medicine but also in agriculture. researchgate.net Several oxazole derivatives have been developed as effective agents for crop protection. nih.gov

Fungicides and Herbicides: The unique chemical properties of the oxazole ring contribute to its use in developing agrochemicals. nih.gov For example, pyroxasulfone (B108660) is a potent pre-emergence herbicide containing a related 4,5-dihydro-1,2-oxazole ring. nih.gov Researchers have also designed oxazole-isoxazole carboxamides that act as herbicide safeners, protecting crops from the herbicide's effects by enhancing the activity of detoxifying enzymes like glutathione (B108866) S-transferase. sci-hub.senih.gov Although this compound is not a commercial agrochemical itself, its role as a chemical intermediate suggests its potential use in the synthesis of new, more complex active ingredients for fungicides or herbicides. tygersci.com

| Agrochemical Type | Oxazole-based Example | Mode of Action | Reference |

|---|---|---|---|

| Herbicide | Pyroxasulfone | Inhibitor of very-long-chain fatty acid synthesis. | nih.gov |

| Herbicide Safener | Oxazole isoxazole carboxamides | Compete with herbicide at the active site of acetolactate synthase (ALS). | sci-hub.senih.gov |

Material Science Research: Luminescent Materials and Organic Electronics

Beyond biological applications, oxazole derivatives have found a niche in material science due to their electronic and photophysical properties.

Luminescent Materials and Organic Electronics: The aromatic and planar structure of the oxazole ring makes it a suitable component for organic electronic materials. researchgate.net Oxazole-based compounds have potential applications in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices. The specific substituents on the oxazole ring can tune the electronic properties, influencing factors like the emission color and efficiency in OLEDs. The electron-withdrawing nature of the carbaldehyde group in this compound, combined with the electron-donating methyl groups, creates a "push-pull" system that can be beneficial for creating materials with interesting optical and electronic properties. While specific studies on the luminescent properties of this compound are not prominent, the general principles of oxazole chemistry suggest its potential as a building block for novel functional materials.

Lack of Documented Applications in Catalysis and Organic Synthesis for this compound

Despite a comprehensive review of scientific literature, there is a notable absence of specific research detailing the use of this compound as a catalyst or a key intermediate in organic synthesis. While the broader class of oxazole derivatives finds various applications in medicinal chemistry and materials science, this particular compound remains largely unexplored in the context of catalysis and as a building block for more complex molecules.

The synthesis of this compound can be theoretically achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgtcichemicals.comwikipedia.org This reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgtcichemicals.comwikipedia.org In this case, 2,5-dimethyloxazole (B1606727) would serve as the electron-rich heterocycle, which, upon reaction with a Vilsmeier reagent (typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride), would be expected to yield the corresponding 4-carbaldehyde derivative. nih.govyoutube.com The oxazole ring is sufficiently activated to undergo electrophilic substitution, and the formyl group would likely be directed to the C-4 position.

However, beyond its synthesis, the subsequent utility of this compound in catalysis or as a reactive intermediate is not documented in available scientific databases. Research on related oxazole structures often focuses on their roles as pharmacophores or their incorporation into larger, biologically active molecules. nih.gov For instance, various substituted oxazoles are known to be part of complex molecular frameworks with therapeutic potential. nih.gov

The aldehyde functional group at the C-4 position of the oxazole ring suggests potential for a range of chemical transformations. Aldehydes are versatile functional groups that can participate in numerous reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, aldol, and Grignard reactions. In theory, this compound could serve as a precursor for the synthesis of more complex oxazole-containing compounds, such as alcohols, carboxylic acids, or larger heterocyclic systems.

Nevertheless, without specific studies or literature citations, any discussion of its role as a catalyst or synthetic intermediate remains speculative. The lack of published data could imply that this specific compound may not offer significant advantages over other more readily accessible or reactive intermediates, or that its potential applications have simply not yet been investigated or reported.

Further research would be necessary to establish any catalytic properties or to demonstrate the utility of this compound as a valuable intermediate in the field of organic synthesis. Until such research is published, its role in these areas remains undefined.

Future Research Directions and Emerging Trends in 2,5 Dimethyloxazole 4 Carbaldehyde Chemistry

Innovations in Green and Sustainable Synthesis of Oxazole (B20620) Compounds

The synthesis of oxazole derivatives has traditionally relied on methods that often involve hazardous reagents, harsh conditions, and significant waste production. ijpsonline.com Conventional methods such as the Robinson-Gabriel, Fischer, and Bredereck syntheses, while foundational, are increasingly being superseded by more environmentally benign alternatives. tandfonline.comijpsonline.com The modern emphasis on green chemistry is driving innovation toward processes that are not only efficient and high-yielding but also minimize environmental impact. ijpsonline.comijpsonline.com

Key green synthetic approaches are transforming the production of oxazole compounds:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. mdpi.com It is particularly effective for heterocyclization reactions used to form the oxazole ring. mdpi.com

Ultrasound-Mediated Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov This method is considered an eco-friendly process that conserves energy and is effective for various steps in oxazole synthesis, including cyclization and condensation reactions. nih.gov

Ionic Liquids and Deep-Eutectic Solvents (DES): Ionic liquids are salts that are liquid at low temperatures and can act as recyclable, non-volatile solvents, reducing the need for toxic organic solvents. ijpsonline.comijpsonline.com They have been successfully used as eco-friendly media for the synthesis of 2,4-disubstituted and 4,5-disubstituted oxazoles. ijpsonline.commdpi.com DES, which are mixtures of hydrogen bond donors and acceptors, offer similar benefits and are often biodegradable and inexpensive. ijpsonline.com

Catalyst-Based Green Methods: Research is focused on developing and utilizing non-toxic, reusable catalysts. This includes biocatalysts like natural clays (B1170129) and metal-organic frameworks (MOFs) such as [Cu3(BTC)2], which facilitate efficient and environmentally friendly synthesis of oxazole derivatives. tandfonline.comijpsonline.com Palladium/copper-catalyzed direct arylation and photoredox catalysis are other modern techniques that offer more sustainable routes to complex oxazoles. ijpsonline.comorganic-chemistry.org

These innovative methods collectively contribute to making oxazole synthesis more sustainable by reducing energy consumption, minimizing waste, and avoiding the use of hazardous substances. ijpsonline.com

Table 1: Comparison of Green Synthesis Methods for Oxazole Derivatives

| Method | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. mdpi.com | Reduced reaction times, higher yields, increased product purity. ijpsonline.commdpi.com |

| Sonochemistry (Ultrasound) | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. nih.gov | Energy efficiency, enhanced reaction rates, applicable in heterogeneous systems. mdpi.comnih.gov |

| Ionic Liquids / DES | Utilizes non-volatile, often recyclable liquids as reaction media, replacing toxic organic solvents. ijpsonline.commdpi.com | Eco-friendly, potential for catalyst recycling, improved reaction control. ijpsonline.comijpsonline.com |

| Green Catalysis | Involves the use of non-toxic, renewable, or recyclable catalysts (e.g., biocatalysts, MOFs). tandfonline.comijpsonline.com | High efficiency, selectivity, reduced environmental impact, catalyst reusability. tandfonline.comijpsonline.com |

Integration of Artificial Intelligence and Machine Learning in Oxazole Drug Design

Emerging trends in this area include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are being developed using ML algorithms like Random Forest, Deep Learning, and XGBOOST. nih.gov These models are trained on datasets of known oxazole derivatives and their biological activities to predict the efficacy of new, virtual compounds against specific targets, such as human cytomegalovirus (HCMV). nih.gov

Generative AI for Novel Scaffolds: Generative AI models, similar to those underlying large language models, are being employed to design entirely new molecules. stanford.edu By learning the principles of chemical synthesis and biological activity, these models can propose novel oxazole derivatives that have never been seen before but are predicted to be effective and, crucially, synthesizable. stanford.edu This approach moves beyond screening existing libraries to creating bespoke drug candidates. stanford.edu

High-Throughput Virtual Screening: AI-driven platforms can screen immense virtual libraries of potential oxazole compounds far more rapidly than physical high-throughput screening. beilstein-journals.orgdailyai.com A notable success was the identification of an aminooxazole ester as a highly effective cryoprotectant, a discovery made by an ML model that screened hundreds of molecules and predicted their ice-inhibiting properties. dailyai.com

Optimization of Pharmacokinetics: ML models can predict not only the biological activity but also the absorption, distribution, metabolism, and excretion (ADME) properties of oxazole derivatives. This allows for the early-stage optimization of compounds to ensure they have favorable drug-like properties, reducing the high failure rate of candidates in later clinical trials. rsc.org

Exploration of Novel Biological Targets and Therapeutic Modalities

The versatility of the oxazole scaffold allows for its application across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov Current research is focused on moving beyond traditional targets to explore novel biological pathways and therapeutic modalities, enhancing specificity and overcoming drug resistance.

Key research frontiers include:

Novel Anticancer Targets: While oxazoles have long been studied as anticancer agents, researchers are now targeting more specific and novel proteins and pathways. These include Signal Transducer and Activator of Transcription 3 (STAT3), G-quadruplex DNA structures, and histone-modifying enzymes like Lysine-Specific Demethylase 1 (LSD1). nih.gov Other oxazole derivatives are designed to inhibit tubulin polymerization, protein kinases, and DNA topoisomerase, leading to apoptosis in cancer cells. nih.gov

Targeting Pathogen-Specific Enzymes: To combat the rise of antimicrobial resistance, research is directed at underexploited bacterial targets. mdpi.com One such class of targets is the aminoacyl-tRNA synthetases, essential enzymes for bacterial protein synthesis. mdpi.com Oxazole-containing compounds are being developed to inhibit these enzymes, providing a mechanism of action distinct from many current antibiotics. mdpi.com

Molecular Hybridization: A prominent strategy involves creating hybrid molecules that combine an oxazole ring with other pharmacologically active moieties. mdpi.com For instance, isoxazole-oxazole hybrids have shown potent activity by potentially interacting with multiple binding sites on a biological target or acting on different targets simultaneously, creating a synergistic therapeutic effect. mdpi.com This approach is used to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com

Macrocyclic Oxazoles: The incorporation of the oxazole motif into macrocyclic structures is an emerging therapeutic modality. nih.gov These larger, cyclic molecules can offer improved binding affinity and selectivity for challenging targets, such as viral proteases. Recently, oxazole-based macrocycles have been identified as potent inhibitors of the SARS-CoV-2 main protease, demonstrating their potential as antiviral agents. nih.gov

Table 2: Examples of Oxazole Derivatives and Their Novel Biological Targets

| Compound Class | Therapeutic Area | Novel Biological Target(s) | Reference |

|---|---|---|---|

| Substituted Oxazoles | Anticancer | STAT3, G-quadruplexes, Tubulin, Protein Kinases | nih.gov |

| Isoxazole-Oxazole Hybrids | Antibacterial | Aminoacyl-tRNA synthetases, DNA gyrase | mdpi.com |

| Oxazole-based Macrocycles | Antiviral (COVID-19) | SARS-CoV-2 Main Protease (Mpro) | nih.gov |

| Pimprinine Analogues | Antifungal | (Specific fungal targets under investigation) | mdpi.comnih.gov |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of a molecule's structure, reactivity, and interactions is fundamental to rational drug design. Advances in spectroscopic and computational methods are providing unprecedented insight into the chemistry of 2,5-Dimethyloxazole-4-carbaldehyde and related compounds.

Advanced Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry remain essential for structural elucidation, more advanced applications are being used to probe complex molecular behaviors. acs.org For example, detailed 2D-NMR studies help confirm the precise structure and connectivity of intricate, multi-substituted oxazole derivatives synthesized through multi-step reactions. acs.org

Computational Chemistry for Reactivity and Mechanism: Computational methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of the oxazole ring. acs.org These studies help explain its reactivity patterns, such as the preference for electrophilic substitution at the C5 position and nucleophilic attack at the C2 position. tandfonline.compharmaguideline.com Furthermore, computational modeling is crucial for elucidating complex reaction mechanisms, such as the van Leusen oxazole synthesis, by mapping out the energy profiles of intermediates and transition states. nih.gov

Molecular Docking and Dynamics: To understand how oxazole derivatives interact with their biological targets, molecular docking studies are widely employed. nih.gov These simulations predict the preferred binding orientation of a molecule within the active site of a protein, such as the SARS-CoV-2 main protease. nih.gov This information is vital for structure-activity relationship (SAR) studies and for rationally designing modifications to improve binding affinity and efficacy. tandfonline.com

Data-Driven Discovery of Reactions: The combination of high-throughput experimentation (HTE), data science, and ML is accelerating the discovery of new chemical reactions. acs.orgacs.org This data-driven approach has been used to uncover novel dearomative cycloaddition reactions of oxazoles, providing access to unique three-dimensional molecular scaffolds that were previously inaccessible. acs.orgacs.org

These advanced techniques provide a synergistic feedback loop where computational predictions guide experimental work, and spectroscopic data validates and refines theoretical models, leading to a deeper and more actionable understanding of oxazole chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dimethyloxazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves condensation reactions between substituted aldehydes and amines under acidic or reflux conditions. For example, substituted benzaldehydes can react with hydrazides in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–18 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Catalyst use : Acetic acid enhances reaction rates by protonating carbonyl groups.

- Temperature control : Prolonged reflux (e.g., 18 hours) increases yields but risks decomposition; reduced pressure distillation post-reaction minimizes side products .

- Typical yields : ~65% under optimized conditions, with purity confirmed via melting point analysis (141–143°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and oxazole ring protons (δ ~6.5–8.0 ppm).

- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying planarity of the oxazole ring and intermolecular interactions .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times calibrated against standards .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic behavior:

- Molecular orbitals : HOMO-LUMO gaps quantify reactivity; aldehyde groups act as electrophilic sites.

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-donating/withdrawing effects of methyl substituents.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation, explaining reactivity in protic vs. aprotic media.

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies are recommended for resolving contradictory data in the reactivity studies of this compound with nucleophiles?

- Methodological Answer : Contradictions in reactivity (e.g., hydrazine vs. amine nucleophiles) require systematic analysis:

- Variable control : Fix temperature, solvent, and stoichiometry while varying nucleophile pKa.

- Kinetic studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps.

- Cross-validation : Use multiple techniques (e.g., LC-MS for intermediate trapping, X-ray for product confirmation) to verify mechanistic pathways .

- Case study : Hydrazine derivatives form stable Schiff bases, while amines require stronger acid catalysts for imine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.